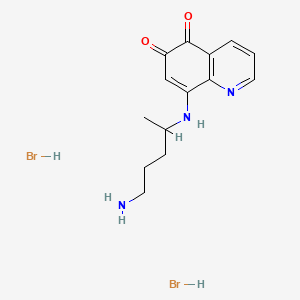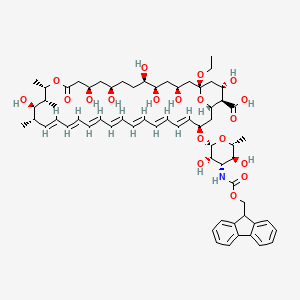
N-FMoc-13-O-Ethylamphotericin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-FMoc-13-O-Ethylamphotericin B is a derivative of Amphotericin B, a well-known antifungal compoundAmphotericin B itself is a polypeptide antibiotic active against gram-positive bacteria and various fungal species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-FMoc-13-O-Ethylamphotericin B involves the introduction of the FMoc group and the ethyl group to the parent compound, Amphotericin B. The FMoc group is typically introduced using FMoc-protected amino acids or peptides, which are then coupled to the target molecule under specific conditions. The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and reactors to ensure high yield and purity. The process would include purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
N-FMoc-13-O-Ethylamphotericin B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
N-FMoc-13-O-Ethylamphotericin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Its antifungal properties make it a candidate for developing new antifungal therapies.
Industry: It is used in the production of hydrogels and other materials with biomedical applications
作用机制
The mechanism of action of N-FMoc-13-O-Ethylamphotericin B is similar to that of Amphotericin B. It binds to ergosterol, a component of fungal cell membranes, forming pores that cause rapid leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and subsequent fungal cell death. This binding disrupts the integrity of the fungal cell membrane, leading to cell lysis and death .
相似化合物的比较
Similar Compounds
13-O-Methylamphotericin B: An analogue with a methyl group instead of an ethyl group at the 13th position.
Amphotericin B: The parent compound without the FMoc and ethyl modifications.
N-FMoc-13-O-Methylamphotericin B: Similar to N-FMoc-13-O-Ethylamphotericin B but with a methyl group at the 13th position
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility, stability, and potential for targeted delivery. The FMoc group provides additional hydrophobic interactions, while the ethyl group at the 13th position can influence the compound’s binding affinity and specificity .
属性
分子式 |
C64H87NO19 |
|---|---|
分子量 |
1174.4 g/mol |
IUPAC 名称 |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1-ethoxy-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C64H87NO19/c1-6-80-64-35-44(68)32-52(70)51(69)30-29-42(66)31-43(67)33-55(72)81-40(4)39(3)58(73)38(2)23-17-15-13-11-9-7-8-10-12-14-16-18-24-45(34-54(84-64)56(61(76)77)53(71)36-64)83-62-60(75)57(59(74)41(5)82-62)65-63(78)79-37-50-48-27-21-19-25-46(48)47-26-20-22-28-49(47)50/h7-28,38-45,50-54,56-60,62,66-71,73-75H,6,29-37H2,1-5H3,(H,65,78)(H,76,77)/b8-7+,11-9+,12-10+,15-13+,16-14+,23-17+,24-18+/t38-,39-,40-,41+,42+,43+,44-,45-,51+,52+,53-,54-,56+,57-,58+,59+,60-,62-,64+/m0/s1 |
InChI 键 |
QFMZAYLNZWSJSF-VTESSEKTSA-N |
手性 SMILES |
CCO[C@]12C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]([C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H](O1)[C@@H]([C@H](C2)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
规范 SMILES |
CCOC12CC(CC(C(CCC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(O1)C(C(C2)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


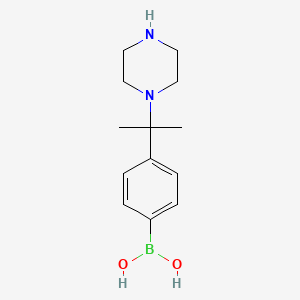

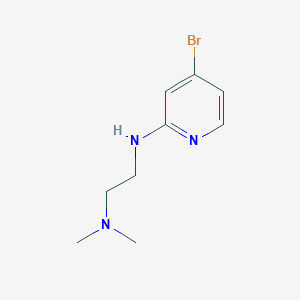
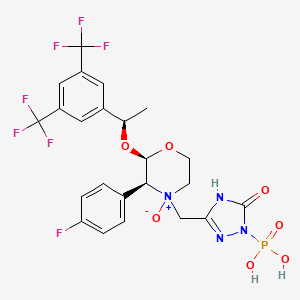


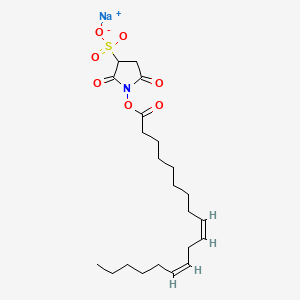
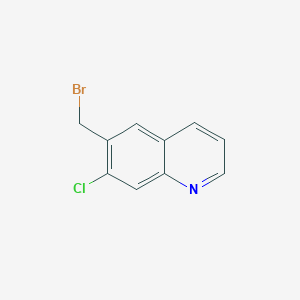
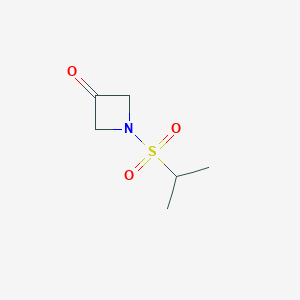


![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
